5-butyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
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Overview
Description
5-butyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 5-butyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one involves several steps. One common method includes the reaction of piperazine with a substituted phenyl compound in the presence of a base such as potassium carbonate in a solvent like chloroform . The reaction conditions typically involve room temperature and a specific molar ratio of reactants to ensure optimal yield. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
5-butyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in structure-activity relationship studies.
Biology: The compound has shown potential in modulating biological pathways and has been studied for its effects on cellular processes.
Mechanism of Action
The mechanism of action of 5-butyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit endoplasmic reticulum stress and apoptosis, as well as modulate the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
5-butyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one can be compared with other pyrimidine derivatives such as:
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is a novel inhibitor of equilibrative nucleoside transporters and has shown selectivity towards ENT2 over ENT1.
6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one: This compound has been evaluated for its cocaine antagonist actions and has shown significant affinity for sigma receptors and 5-HT2 receptors.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H25FN4O |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
5-butyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H25FN4O/c1-3-4-5-17-14(2)21-19(22-18(17)25)24-12-10-23(11-13-24)16-8-6-15(20)7-9-16/h6-9H,3-5,10-13H2,1-2H3,(H,21,22,25) |
InChI Key |
FQTPPAOQKTWDAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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